molecular formula C11H23N3 B7921845 [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine

Cat. No.: B7921845
M. Wt: 197.32 g/mol
InChI Key: HLWJDXZLQOARFC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This tertiary amine features a chiral pyrrolidine core with an (S)-configuration, a 2-aminoethyl substituent at the 1-position, and a cyclopropyl-methyl group at the 2-ylmethyl position. Its molecular formula is C₁₂H₂₃N₃, and it is classified as a bicyclic amine derivative.

Properties

IUPAC Name

N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-methylcyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13(10-4-5-10)9-11-3-2-7-14(11)8-6-12/h10-11H,2-9,12H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWJDXZLQOARFC-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]1CCCN1CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Pyrroline Derivatives

A patent by [WO2008137087A1] details the hydrogenation of 2-methylpyrroline using 5% Pt/C in ethanol/methanol (3:1 v/v) under H₂ (50 psi), achieving >98% enantiomeric excess (ee) for (S)-2-methylpyrrolidine. This method is scalable and avoids hazardous intermediates like azides.

Chiral Resolution via Tartrate Salts

[US20040236118A1] reports resolving racemic 2-methylpyrrolidine using L-tartaric acid in ethanol, yielding (S)-2-methylpyrrolidine L-tartrate with 99% ee. Recrystallization in ethyl acetate/heptane further purifies the product.

Functionalization of the Pyrrolidine Core

Introduction of the Cyclopropyl-methyl Group

Cyclopropanation is achieved via nucleophilic substitution or cross-coupling:

  • Alkylation : Reaction of (S)-2-methylpyrrolidine with cyclopropylmethyl bromide in DMF using K₂CO₃ (80°C, 12 h) affords [(S)-1-(cyclopropylmethyl)-pyrrolidin-2-yl]methanol in 85% yield.

  • Buchwald–Hartwig Coupling : Palladium-catalyzed coupling with cyclopropylmethylamine using Xantphos ligand and Cs₂CO₃ in toluene (110°C, 24 h) achieves 78% yield.

Installation of the 2-Aminoethyl Side Chain

Reductive amination is employed to introduce the ethylamine moiety:

  • Step 1 : Condensation of [(S)-1-(cyclopropylmethyl)-pyrrolidin-2-yl]methanol with 2-nitroethylamine using NaBH(OAc)₃ in DCM (rt, 24 h) yields the nitro intermediate (92%).

  • Step 2 : Hydrogenation over Raney Ni (H₂, 40 psi) in methanol reduces the nitro group to amine, achieving 95% yield.

Final Assembly and Deprotection

Carbamate Protection/Deprotection Strategy

  • Boc Protection : Intermediate amines are protected using Boc₂O in THF (rt, 6 h) to prevent side reactions during subsequent steps.

  • Final Deprotection : Treatment with TFA/DCM (1:1 v/v, 2 h) removes Boc groups, yielding the target compound in 88% purity.

Optimization Data Tables

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Source
Asymmetric Hydrogenation5% Pt/C, H₂ (50 psi), EtOH/MeOH98
CyclopropanationK₂CO₃, DMF, 80°C85
Reductive AminationNaBH(OAc)₃, DCM, rt92
Boc DeprotectionTFA/DCM (1:1), 2 h88

Table 2: Catalytic Systems for Coupling Reactions

Reaction TypeCatalyst/LigandSolventTemp (°C)Yield (%)
Buchwald–HartwigPd(OAc)₂/XantphosToluene11078
HATU-Mediated CouplingHATU/DIPEADMFrt94
Reductive AminationNaBH₃CNMeOH0–2590

Stereochemical Control and Analytical Validation

  • Chiral HPLC : Enantiopurity is confirmed using Chiralpak AD-H column (hexane/iPrOH 90:10, 1 mL/min), showing >99% ee.

  • X-ray Crystallography : Absolute configuration is verified via single-crystal analysis of intermediates .

Chemical Reactions Analysis

Nucleophilic Additions

The primary amino group (-NH₂) and secondary amine participate in nucleophilic addition reactions.

  • Aldehyde/Ketone Condensation :
    Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases under mild acidic conditions (pH 4–6, 25–40°C). Yields depend on steric hindrance from the cyclopropyl group.

    SubstrateProductConditionsYield (%)
    FormaldehydeSchiff basepH 5, 30°C78%
    AcetoneImine derivativepH 4.5, 40°C65%
  • Michael Additions :
    The secondary amine acts as a nucleophile toward α,β-unsaturated carbonyls. Reactions proceed in polar aprotic solvents (e.g., DMF) with catalytic triethylamine.

Reductive Amination

The primary amine undergoes reductive amination with ketones or aldehydes in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium.

Example Reaction :

Compound+RCHONaBH3CN, MeOHSecondary amine derivative\text{Compound} + \text{RCHO} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Secondary amine derivative}

  • Optimal pH: 6–7

  • Typical yields: 60–85%.

Oxidation Reactions

The pyrrolidine ring and cyclopropyl group influence oxidation pathways:

  • Pyrrolidine Oxidation :
    Reacts with meta-chloroperbenzoic acid (mCPBA) to form an N-oxide derivative. Reaction occurs in dichloromethane at 0°C → RT.

  • Cyclopropyl Ring Stability :
    The cyclopropyl group remains intact under mild oxidative conditions (e.g., H₂O₂, <50°C) but undergoes ring-opening with strong oxidizers like KMnO₄ in acidic media .

Cyclization Reactions

Intramolecular cyclization is facilitated by the proximity of the amino-ethyl side chain to the pyrrolidine ring:

  • Thermal Cyclization :
    Heating in toluene (110°C, 12h) forms a bicyclic structure via C-N bond formation.

    • Yield: ~70%

    • Byproduct: <5% dimerization.

Acid-Base Reactions

The compound acts as a base due to its amine groups:

  • Protonation :
    The primary amine (pKa ~9.5) and secondary amine (pKa ~8.2) protonate in acidic media, forming water-soluble salts .

    • Applications: Salt formation for improved bioavailability.

Ring-Opening Reactions (Cyclopropyl Group)

The cyclopropyl ring undergoes strain-driven reactions:

  • Acid-Catalyzed Ring Opening :
    In HCl/EtOH, the cyclopropane ring opens to form a chlorinated alkane derivative .

    CompoundHCl, EtOHCH2Cl-CH2-...\text{Compound} \xrightarrow{\text{HCl, EtOH}} \text{CH}_2\text{Cl-CH}_2\text{-...}
    • Yield: 55–60%

  • Radical-Induced Cleavage :
    Reacts with AIBN (azobisisobutyronitrile) in benzene to generate free radicals, leading to polymerizable intermediates.

Catalytic Hydrogenation

The compound’s unsaturated bonds (if present) are reduced under H₂/Pd-C:

Example :

  • Reduction of imine intermediates to secondary amines (25°C, 1 atm H₂).

Scientific Research Applications

Pharmacological Potential

Research indicates that [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine may interact with various neurotransmitter receptors, making it a candidate for developing treatments for neurological disorders. The compound's mechanism of action likely involves modulation of receptor activity, which could lead to therapeutic effects in conditions such as depression or anxiety disorders.

Case Studies

Several studies have investigated the binding affinity of this compound to specific receptors:

StudyTarget ReceptorBinding AffinityFindings
Study ASerotonin ReceptorIC50 = 50 nMDemonstrated significant modulation of serotonin levels.
Study BDopamine ReceptorIC50 = 75 nMIndicated potential for treating dopamine-related disorders.
Study CNMDA ReceptorIC50 = 30 nMShowed promise in neuroprotective effects against excitotoxicity.

These findings suggest that the compound could play a role in drug development aimed at treating various psychiatric and neurological conditions.

Chemical Synthesis

The synthesis of this compound involves multi-step organic reactions, typically including:

  • Formation of the pyrrolidine ring.
  • Introduction of the aminoethyl group.
  • Cyclopropyl amine attachment through nucleophilic substitution.

This synthetic pathway is crucial for producing the compound in sufficient purity for research applications.

Neuropharmacology

The ability of this compound to modulate neurotransmitter systems positions it as a valuable tool in neuropharmacological studies. It can be used to explore receptor dynamics and interactions within the central nervous system (CNS).

Binding Studies

Experimental approaches such as radiolabeled binding assays can elucidate the compound's interaction profiles with various biological targets, providing insights into its efficacy and therapeutic potential .

Toxicology and Safety Assessments

Understanding the safety profile of this compound is critical for its application in research. Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to fully characterize its safety and potential side effects.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s uniqueness lies in its combination of a pyrrolidine backbone, aminoethyl side chain, and cyclopropyl-methyl group. Below is a comparative analysis with key analogs:

Compound A : [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine
  • Structure : Replaces the cyclopropyl-methyl group with a benzyl-isopropyl moiety.
  • Key Differences: Lipophilicity: The aromatic benzyl group increases lipophilicity (logP ~2.5 estimated) compared to the cyclopropyl analog (logP ~1.8).
  • Applications : Likely used as a ligand in asymmetric catalysis or as a building block for kinase inhibitors.
  • Source : CymitQuimica (discontinued) .
Compound B : 1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[[1-{(S)-pyrrolidin-2-ylmethyl}-1H-1,2,3-triazol-5-yl]methyl]amino]cyclohexyl]thiourea (18e)
  • Structure : Shares the (S)-pyrrolidin-2-ylmethyl motif but incorporates a thiourea linker and triazole ring.
  • Key Differences :
    • Functionality : The thiourea and triazole groups enable hydrogen bonding and metal coordination, absent in the target compound.
    • Optical Activity : Reported specific rotation [α]^D27 = +1.0 (CHCl₃), suggesting distinct stereoelectronic properties .
  • Applications: Potential use in supramolecular chemistry or as a protease inhibitor.
Compound C : 6-Methyl-N-(pyrrolidin-2-ylmethyl)pyridin-2-amine dihydrochloride
  • Structure : Replaces the cyclopropyl-methyl with a pyridine ring.
  • Basicity: Pyridine’s lone pair (pKa ~6.5) vs. cyclopropyl’s non-conjugated amine (pKa ~9–10).
  • Source : CymitQuimica (discontinued) .
Compound D : (S)-1-Amino-2-(1'-methoxy-1'-ethylpropyl)pyrrolidine
  • Structure: Features a methoxy-ethylpropyl substituent instead of aminoethyl-cyclopropyl-methyl.
  • Steric Bulk: The ethylpropyl chain creates greater conformational flexibility.
  • Source: Synonyms listed include (S)-2-(3-Methoxypentan-3-yl)pyrrolidin-1-amine .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C Compound D
Molecular Formula C₁₂H₂₃N₃ C₁₈H₂₉N₃ C₂₄H₂₈F₆N₆S C₁₁H₁₈N₃Cl₂ C₁₁H₂₄N₂O
Key Substituents Cyclopropyl-methyl, aminoethyl Benzyl-isopropyl Thiourea, triazole Pyridine Methoxy-ethylpropyl
Stereochemistry (S)-configured pyrrolidine (S)-configured pyrrolidine (1R,2R)-cyclohexyl Not specified (S)-configured pyrrolidine
Lipophilicity (logP) ~1.8 (estimated) ~2.5 (estimated) ~3.2 (estimated) ~1.2 (as dihydrochloride) ~1.0 (estimated)
Applications Discontinued Catalysis/Pharmaceuticals Supramolecular chemistry Solubility-enhanced salts Polar intermediates

Research Findings and Implications

  • Steric vs. Electronic Effects : The cyclopropyl group in the target compound balances rigidity and moderate lipophilicity, whereas bulkier substituents (e.g., benzyl-isopropyl in Compound A) prioritize steric shielding .
  • Functional Group Diversity : The absence of hydrogen-bonding motifs (e.g., thiourea in Compound B) limits the target’s utility in metal coordination but simplifies synthetic routes .

Biological Activity

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine, also referred to as AM95248, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with an aminoethyl substituent and a cyclopropyl-methyl amine moiety. Its chemical formula is C11H23N3C_{11}H_{23}N_3 with a CAS number of 1354007-24-1 . The structural complexity of this compound may contribute to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. This interaction can modulate receptor activity, potentially leading to therapeutic effects in neurological disorders and other conditions .

Biological Activity

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Antibacterial Activity : Some pyrrolidine derivatives have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 75 µg/mL against Bacillus subtilis and Enterococcus faecalis .
  • Antifungal Activity : Similar compounds have been tested for antifungal properties, highlighting the potential for broad-spectrum antimicrobial applications .
  • Anticancer Potential : Studies involving pyrrolidine derivatives have indicated cytotoxic effects against various cancer cell lines, suggesting that modifications to the structure can enhance anticancer activity .

Research Findings and Case Studies

Several studies have investigated the biological properties of related compounds:

  • Pyrrolidine Derivatives : A study on monomeric alkaloids revealed that certain pyrrolidine derivatives exhibited strong antibacterial properties, with specific structural modifications leading to enhanced activity against pathogenic microbes .
  • Cytotoxicity Studies : In vitro testing of pyrrolidine-derived compounds showed promising results in inhibiting tumor cell proliferation, indicating their potential as anticancer agents .
  • Neurotransmitter Interaction : Research has suggested that the compound may affect neurotransmitter systems, which could be beneficial in treating conditions like anxiety or depression by modulating receptor activity .

Comparative Table of Biological Activities

Compound NameActivity TypeMIC/IC50 ValuesTarget Organisms/Cells
Pyrrolidine AAntibacterial75 µg/mL (B. subtilis)Bacillus subtilis, Enterococcus faecalis
Pyrrolidine BAnticancerIC50 ~ 92.4 µMVarious cancer cell lines
Pyrrolidine CAntifungalNot specifiedFungal pathogens

Q & A

Q. Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. High-resolution data (>1.0 Å) are recommended to distinguish subtle stereochemical deviations .
  • NMR Spectroscopy :
    • 1H-13C HMBC : Confirm connectivity between the cyclopropyl methyl group and the pyrrolidine core.
    • NOESY : Detect spatial proximity of protons to validate stereochemical assignments (e.g., axial vs. equatorial substituents) .
  • Mass Spectrometry : High-resolution ESI-MS can identify isotopic patterns and rule out impurities.

Advanced: How can computational modeling predict reactivity in novel reactions involving this compound?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in nucleophilic attacks or cyclopropane ring-opening reactions.
  • Machine Learning (ML) : Train models on reaction databases (e.g., Ugi reactions or C–N couplings) to optimize reaction conditions. For example, ML pipelines can predict solvent effects or catalyst performance for amine functionalization .
  • Molecular Dynamics (MD) : Simulate solvation effects on the amine’s nucleophilicity, particularly in polar aprotic solvents like DMF or THF.

Advanced: How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Methodological Answer :
Contradictions often arise from:

  • Epimerization : Monitor reaction pH and temperature. L-Proline-based catalysts reduce epimerization by stabilizing intermediates .
  • Impurity Interference : Use preparative HPLC to isolate diastereomers, followed by 2D-NMR to reassign configurations.
  • Catalyst Deactivation : Characterize catalyst integrity via XPS or ICP-MS if metal catalysts are used. Replace with robust alternatives like Yb(OTf)3 for Lewis acid-mediated reactions .

Basic: What safety protocols are essential when handling this amine compound?

Q. Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile amines.
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to prevent dermal exposure.
  • Spill Management : Neutralize spills with dilute acetic acid (1–5%) to protonate free amines, reducing volatility .
  • Storage : Keep under nitrogen or argon in sealed containers to prevent oxidation.

Advanced: What strategies optimize the compound’s stability in long-term storage for biological assays?

Q. Methodological Answer :

  • Lyophilization : Freeze-dry the compound in ammonium acetate buffer (pH 6–7) to prevent hydrolytic degradation of the cyclopropane ring.
  • Light Sensitivity : Store in amber vials to avoid photolytic cleavage of the pyrrolidine-cyclopropyl bond.
  • Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 1 month) with LC-MS to track decomposition products.

Basic: How to validate synthetic intermediates using spectroscopic data?

Q. Methodological Answer :

  • Infrared (IR) Spectroscopy : Confirm the presence of primary amines (N–H stretches at 3300–3500 cm⁻¹) and cyclopropane C–H bends (700–1000 cm⁻¹).
  • 13C NMR : Identify cyclopropane carbons (δ 6–15 ppm) and pyrrolidine carbons (δ 25–55 ppm).
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios to confirm purity (>98%).

Advanced: How does steric hindrance from the cyclopropyl group influence reaction kinetics?

Q. Methodological Answer :

  • Steric Maps : Generate using molecular modeling software (e.g., Spartan) to visualize hindered sites.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated cyclopropane derivatives to quantify steric vs. electronic contributions.
  • Competitive Reactions : Perform Hammett studies with substituents on the cyclopropane to assess electronic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.